molecular formula C5H9ClF3NO2 B1418841 Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride CAS No. 193140-71-5

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Cat. No. B1418841
M. Wt: 207.58 g/mol
InChI Key: MNFISCBCWBUTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a chemical compound with the molecular formula C5H9ClF3NO2 . It appears as a white to yellow powder or solid .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is represented by the SMILES notation Cl.CCOC(=O)C(N)C(F)(F)F . The InChI Key for this compound is MNFISCBCWBUTTQ-UHFFFAOYNA-N .


Physical And Chemical Properties Analysis

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a white to pale cream powder . It has a molecular weight of 207.58 g/mol . The compound is hygroscopic .

Scientific Research Applications

Polymorphism Characterization

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride's polymorphic forms are studied for their physical and chemical properties using spectroscopic and diffractometric techniques. This research, focusing on an investigational pharmaceutical compound, reveals challenges in analytical and physical characterization due to the similarity of the polymorphic spectra and diffraction patterns (Vogt et al., 2013).

Enhancing Battery Performance

In the realm of energy storage, Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride serves as an additive to improve the life and performance of LiMn2O4/Li cells in lithium-ion batteries, particularly at elevated temperatures. This enhancement in battery life and efficiency is significant, providing a notable increase in capacity retention (Huang et al., 2016).

Synthesis Processes

The compound is involved in various synthesis processes. For instance, it serves as a precursor in the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, which demonstrates its versatility in chemical synthesis and potential in creating novel compounds (Goryaeva et al., 2009).

Corrosion Inhibition

In materials science, specifically in the prevention of corrosion, derivatives of Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride have shown effectiveness as inhibitors against mild steel corrosion in hydrochloric solutions. This application is crucial in extending the lifespan and durability of steel in corrosive environments (Herrag et al., 2010).

Amino Acid Analysis

In biochemistry, it plays a role in the derivatization of amino acids for enantiomeric separation, showcasing its utility in the detailed analysis of biological molecules (Abe et al., 1996).

Safety And Hazards

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

properties

IUPAC Name

ethyl 2-amino-3,3,3-trifluoropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c1-2-11-4(10)3(9)5(6,7)8;/h3H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFISCBCWBUTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672345
Record name Ethyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

CAS RN

193140-71-5
Record name Ethyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Zampini - 1974 - search.proquest.com
A number of derivatives of 3, 3, 3-trifluoropropanoic acid have been prepared and their chemistry investigated. The silver (I) salt of 2-bromo-2-chloro-3, 3, 3-trifluoropropanoic acid …
Number of citations: 0 search.proquest.com

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